molecular formula C14H9F3O2S B1605697 2-Phenylthio-5-trifluoromethylbenzoic acid CAS No. 52548-96-6

2-Phenylthio-5-trifluoromethylbenzoic acid

Cat. No.: B1605697
CAS No.: 52548-96-6
M. Wt: 298.28 g/mol
InChI Key: QTOLCTUWRPDFOF-UHFFFAOYSA-N
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Description

2-Phenylthio-5-trifluoromethylbenzoic acid is a useful research compound. Its molecular formula is C14H9F3O2S and its molecular weight is 298.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanyl-5-(trifluoromethyl)benzoic acid
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InChI

InChI=1S/C14H9F3O2S/c15-14(16,17)9-6-7-12(11(8-9)13(18)19)20-10-4-2-1-3-5-10/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOLCTUWRPDFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966977
Record name 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzoic acid
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Molecular Weight

298.28 g/mol
Source PubChem
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CAS No.

52548-96-6
Record name 2-(Phenylthio)-5-(trifluoromethyl)benzoic acid
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Record name 2-Phenylthio-5-trifluoromethylbenzoic acid
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Record name 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzoic acid
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Record name 2-phenylthio-5-trifluoromethylbenzoic acid
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Research Landscape and Significance of 2 Phenylthio 5 Trifluoromethylbenzoic Acid

Overview of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are fundamental scaffolds in the realm of chemical synthesis and medicinal chemistry. preprints.org The simple, yet versatile, structure of benzoic acid, an aromatic carboxylic acid, has made it a crucial starting material for a wide array of more complex molecules for centuries. preprints.org In modern research, the benzoic acid moiety is recognized as a key component in many synthetic bioactive molecules. preprints.org

The utility of benzoic acid derivatives spans a broad spectrum of applications. They are integral building blocks in the synthesis of numerous pharmaceutical agents. preprints.org For example, a study involving 94 synthesized benzoic acid derivatives tested their efficacy as inhibitors of influenza neuraminidase, highlighting the scaffold's importance in drug design. acs.org The research demonstrated that modifications to the benzoic acid core, such as the introduction of substituents at various positions, could significantly influence the compound's inhibitory activity against the enzyme. acs.org This adaptability makes the benzoic acid skeleton a prime candidate for structure-based drug design, where researchers systematically alter the molecule to optimize its interaction with a biological target. acs.org Furthermore, benzoic acid derivatives are not only confined to antiviral research; they have been investigated for a range of biological activities, including anticancer potential. preprints.org

Examples of Benzoic Acid Derivatives in Research Area of Investigation
4-(acetylamino)-3-guanidinobenzoic acidInfluenza Neuraminidase Inhibition acs.org
3,5-disubstituted benzoic acid derivativesGeneral Synthetic Methodologies acs.org
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidAntitumor Activity preprints.org
2-benzylthio-5-trifluoromethylbenzoic acidMetabolic Studies semanticscholar.org

The Role of Phenylthio and Trifluoromethyl Moieties in Advanced Chemical Scaffolds

The specific properties of 2-Phenylthio-5-trifluoromethylbenzoic acid are largely dictated by its two key functional groups: the phenylthio moiety and the trifluoromethyl group. Each imparts distinct and valuable characteristics that are highly sought after in the design of advanced chemical structures.

The phenylthio group (-SPh) is a versatile functional group in organic synthesis. tandfonline.com Its presence in a molecule offers a strategic advantage due to the ability of the sulfur atom to stabilize various electronic arrangements on adjacent atoms. tandfonline.com This characteristic facilitates a range of chemical transformations. One of the most powerful methods involving the phenylthio group is its replacement by lithium through reaction with aromatic radical-anions, which is a highly effective way to generate organolithium compounds. tandfonline.com This method is valued for the mild conditions under which it can be performed and its ability to produce less stable organolithiums that are otherwise difficult to access. tandfonline.com The relative ease of cleaving the carbon-sulfur bond under specific reductive conditions, while it remains stable under many other reaction conditions, further enhances its utility as a synthetic tool. tandfonline.com

The trifluoromethyl group (-CF3) is of paramount importance in modern drug design and medicinal chemistry. hovione.com Its inclusion in a molecular scaffold can profoundly influence a compound's physicochemical properties, which are critical for its biological activity and pharmacokinetic profile. mdpi.combohrium.com The strong electron-withdrawing nature of the -CF3 group, a result of the high electronegativity of fluorine atoms, is one of its defining features. wikipedia.org This property can deactivate an aromatic ring, which is a common strategy to reduce a molecule's susceptibility to metabolic breakdown, thereby increasing its half-life in the body. mdpi.com

Furthermore, the trifluoromethyl group significantly enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to permeate cell membranes and interact with biological targets. mdpi.comwechemglobal.com The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com It is often used as a bioisostere, a substitute for other atoms or groups like chlorine or a methyl group, to fine-tune the steric and electronic properties of a lead compound in drug discovery. wikipedia.org This strategic replacement can lead to improved solubility, better pharmacokinetic profiles, and enhanced binding selectivity. mdpi.com

Functional Group Key Contributions to Chemical Scaffolds Primary Area of Impact
Phenylthio (-SPh) Facilitates formation of organolithium compounds; serves as a versatile synthetic handle; stable under various conditions but selectively cleavable. tandfonline.comOrganic Synthesis
Trifluoromethyl (-CF3) Increases lipophilicity and metabolic stability; enhances binding affinity; acts as a bioisostere for other groups; strong electron-withdrawing nature. mdpi.comwikipedia.orgMedicinal Chemistry, Drug Design

General Academic Relevance and Research Trajectories for the Compound Class

The academic relevance of compounds like this compound lies primarily in their role as intermediates in the synthesis of more complex, often biologically active, molecules. The combination of the benzoic acid framework with the synthetically useful phenylthio group and the property-modifying trifluoromethyl group makes this class of compounds valuable for creating novel chemical entities.

Research trajectories for trifluoromethylbenzoic acid derivatives often point towards therapeutic applications. For instance, related structures such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid are known precursors for the synthesis of benzothiazinones, a class of potent antitubercular agents. nih.govresearchgate.net This highlights a key research direction: using these substituted benzoic acids as foundational elements to build molecules targeting infectious diseases. The synthesis of 2-(Phenylthio)-5-trifluoromethylbenzoic acid itself has been documented, with one method involving the reaction of 2-(phenylthio)-5-trifluoromethyl-benzonitrile with sodium hydroxide (B78521). prepchem.com Another patented method describes its preparation from thiosalicylic acid and p-chlorobenzotrifluoride, noting its utility as an intermediate for synthesizing compounds like 2-trifluoromethylthioxanthone, which is a key intermediate for the drug Flupentixol. google.com

Studies on derivatives also explore their potential as antimycobacterial agents. For example, a series of 2-(phenylthio) benzoylarylhydrazones were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov This line of research underscores the interest in combining the phenylthio-benzoyl structure with other pharmacologically active motifs to discover new therapeutic agents. nih.gov The ongoing development of new synthetic methods and the exploration of these compounds as building blocks for pharmaceuticals and agrochemicals indicate that this class of molecules will continue to be an active area of chemical research. hovione.combohrium.com

Synthetic Methodologies for 2 Phenylthio 5 Trifluoromethylbenzoic Acid and Analogues

Direct Synthesis Routes to 2-Phenylthio-5-trifluoromethylbenzoic acid

Direct synthesis of this compound can be efficiently achieved through several key reactions, primarily involving the formation of the carboxylic acid group from a nitrile precursor or the creation of the thioether linkage on a pre-existing benzoic acid structure.

Hydrolysis of Nitrile Precursors for Carboxylic Acid Formation

A prominent and straightforward method for the synthesis of this compound involves the hydrolysis of its corresponding nitrile precursor, 2-(phenylthio)-5-trifluoromethyl-benzonitrile. This reaction is typically carried out under basic conditions.

A common procedure involves heating the nitrile precursor under reflux with an aqueous solution of a base, such as sodium hydroxide (B78521), often in the presence of a co-solvent like ethanol (B145695) to ensure homogeneity. thieme-connect.com The reaction proceeds for several hours to ensure complete conversion of the nitrile group to a carboxylate salt. thieme-connect.com Following the hydrolysis, the reaction mixture is cooled and then acidified with a strong mineral acid, such as hydrochloric acid, to precipitate the desired 2-(phenylthio)-5-trifluoromethyl-benzoic acid. thieme-connect.com The solid product can then be isolated by filtration and purified by recrystallization or other standard techniques. thieme-connect.com

A representative reaction is as follows: 6 grams of 2-(phenylthio)-5-trifluoromethyl-benzonitrile are refluxed for 12 hours with 40 ml of 15% aqueous sodium hydroxide and 12 ml of ethanol. thieme-connect.com After cooling and subsequent workup including extraction and acidification, the final product is obtained with a melting point of 140-145°C. thieme-connect.com

Functionalization Strategies on Aromatic Scaffolds

Another key synthetic approach involves the functionalization of an aromatic scaffold that already contains either the benzoic acid or the trifluoromethyl group. A primary example of this is the Ullmann condensation, a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and other cross-coupled products. wikipedia.org This reaction is particularly useful for forming the thioether bond between a halo-benzoic acid derivative and a thiol. wikipedia.orgresearchgate.net

In a typical Ullmann-type synthesis for a thioether, an aryl halide (in this context, a 2-halo-5-trifluoromethylbenzoic acid) is reacted with a thiol (thiophenol) in the presence of a copper catalyst and a base. wikipedia.org The reaction often requires high temperatures and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com The presence of an electron-withdrawing group, such as the trifluoromethyl group, on the aryl halide can facilitate the reaction. wikipedia.org

A relevant example is the synthesis of the analogous compound, 2-(p-trifluoromethylphenylthio)benzoic acid, which is prepared by reacting thiosalicylic acid with p-chlorobenzotrifluoride. This reaction is carried out in the presence of a phase transfer catalyst and an acid binding agent in an organic solvent. acsgcipr.org This strategy highlights the formation of the C-S bond by reacting a thiol-containing benzoic acid with a trifluoromethylated aryl halide.

Precursor Chemistry and Intermediate Transformations

Introduction of Trifluoromethyl Groups via Halogenation and Fluorination

The trifluoromethyl group is a crucial pharmacophore, and its introduction into aromatic rings is a well-established area of organic synthesis. One common method to produce trifluoromethylated benzoic acids involves the oxidation of the corresponding trifluoromethylated toluene (B28343) derivative.

For instance, 2-(trifluoromethyl)benzoic acid can be synthesized from 2-(trifluoromethyl)benzaldehyde (B1295035) through oxidation. chemicalbook.com Another route involves the hydrolysis and oxidation of 2-trifluoromethyl benzal chloride with nitric acid. researchgate.net A patented method describes the fluorination of 2-trichloromethyl benzal chloride with anhydrous hydrogen fluoride, followed by reaction with nitric acid to yield 2-trifluoromethylbenzoic acid. researchgate.net

The synthesis of precursors like 2-chloro-5-(trifluoromethyl)benzoic acid can be achieved from 4-chloro-3-nitrobenzotrifluoride. This involves reduction of the nitro group, followed by a Sandmeyer reaction to introduce a cyano group, which is then hydrolyzed to the carboxylic acid.

Thioether Bond Formation in Aromatic Systems

The formation of the aryl thioether bond is a pivotal step in the synthesis of this compound. The Ullmann condensation is a classic and widely used method for this transformation. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with a thiol. wikipedia.org

The general mechanism of the Ullmann-type reaction for thioether formation involves the in situ generation of a copper(I) thiolate from the reaction of the thiol with the copper catalyst and a base. This copper(I) thiolate then undergoes a reaction with the aryl halide to form the diaryl thioether and a copper(I) halide salt. wikipedia.org

For the synthesis of this compound, this would typically involve the reaction of a 2-halo-5-trifluoromethylbenzoic acid (e.g., 2-chloro- or 2-iodo-5-trifluoromethylbenzoic acid) with thiophenol in the presence of a copper catalyst such as copper(I) iodide (CuI) and a base like potassium carbonate or cesium carbonate. thieme-connect.comthieme-connect.com

Modern Synthetic Advancements

Recent years have seen significant advancements in the methods for synthesizing diaryl thioethers, which are directly applicable to the production of this compound. These modern methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional Ullmann conditions.

Modern copper-catalyzed systems often employ ligands such as phenanthroline or N,N-dimethylglycine to facilitate the coupling reaction at lower temperatures. acsgcipr.org Ligand-free copper-catalyzed syntheses of diaryl thioethers have also been developed, using copper iodide in solvents like DMSO. thieme-connect.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate Ullmann coupling reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov For example, a protocol for the copper(0)-catalyzed Ullmann coupling of bromaminic acid with amines in a phosphate (B84403) buffer under microwave irradiation has been reported to be complete in 2-30 minutes. nih.gov

Furthermore, advancements in catalyst technology, such as the use of copper nanoparticles (CuO-NPs) as heterogeneous catalysts, offer advantages in terms of catalyst recovery and reuse. mdpi.com These nanocatalysts have been successfully employed in Ullmann etherification reactions and can be applied to thioether synthesis as well. mdpi.com Other modern approaches focus on avoiding the use of foul-smelling thiols by employing thiol surrogates like thioacetamide (B46855) or potassium ethyl xanthogenate in one-pot syntheses. thieme-connect.comthieme-connect.comacs.org

Below is an interactive data table summarizing the reaction conditions for the synthesis of diaryl thioethers, which is a key step in producing this compound.

Catalyst SystemSulfur SourceBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CuIThioacetamideCs2CO3DMSO-H2O12024Varies thieme-connect.com
CuIAryl Iodide & CS2DBUDMF10012up to 98 acs.org
CuO-NPsAryl Halide & PhenolKOH/Cs2CO3DMSO~100-Varies mdpi.com
Copper(0)Bromaminic acid & Amine-Phosphate Buffer-0.03-0.5 (Microwave)- nih.gov
BINAM-Cu(OAc)2Potassium ethyl xanthogenateKOHDMF11014up to 94 acs.org

Catalytic Approaches in C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is the crucial step in the synthesis of this compound. Catalytic cross-coupling reactions are the most prominent methods to achieve this transformation, with Ullmann-type and palladium-catalyzed reactions being the cornerstones of modern synthetic strategies.

A known method for synthesizing the target compound involves the reaction of thiosalicylic acid with p-chlorobenzotrifluoride. This reaction is carried out in an organic solvent in the presence of a phase transfer catalyst and an acid-binding agent. nih.gov Another route starts from 2-(phenylthio)-5-trifluoromethyl-benzonitrile, which is hydrolyzed using an aqueous sodium hydroxide solution in ethanol to yield this compound. acs.org

Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl-heteroatom bonds, including C-S bonds. chemistryforsustainability.org The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst at elevated temperatures. chemistryforsustainability.orgtandfonline.com Traditional Ullmann reactions often required harsh conditions, such as high-boiling polar solvents and stoichiometric amounts of copper. chemistryforsustainability.org

Modern advancements have led to the development of more efficient Ullmann-type reactions that can proceed under milder conditions. The use of soluble copper catalysts supported by ligands like diamines and acetylacetonate (B107027) has significantly improved the scope and functional group tolerance of this reaction. chemistryforsustainability.org For the synthesis of diaryl thioethers, the mechanism is believed to involve the in-situ formation of a copper(I) thiolate, which then reacts with the aryl halide. chemistryforsustainability.org

Palladium-Catalyzed Buchwald-Hartwig Coupling:

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-S bonds, providing a versatile and highly efficient method for the synthesis of aryl thioethers. acs.orgnih.gov This reaction involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. acs.orgorganic-chemistry.org

The choice of ligand is critical for the success of the Buchwald-Hartwig C-S coupling. organic-chemistry.org Early systems utilized bidentate phosphine (B1218219) ligands like BINAP and DPEPhos. More recently, sterically hindered biaryl monophosphine ligands have been shown to be highly effective, enabling reactions to proceed at room temperature with a broad range of functional groups. thieme-connect.com The catalytic cycle is understood to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to afford the diaryl thioether product and regenerate the catalyst. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for C-S Bond Formation

Catalytic SystemMetalTypical LigandsTypical SolventsTemperatureKey Advantages
Ullmann CondensationCopper (Cu)Phenanthroline, DiaminesDMF, NMP, NitrobenzeneHigh (>150 °C)Lower cost metal catalyst. chemistryforsustainability.org
Buchwald-Hartwig CouplingPalladium (Pd)Biaryl Phosphines (e.g., XPhos, RuPhos)Toluene, Dioxane, THFRoom Temp. to Moderate (25-110 °C)High functional group tolerance, milder conditions. thieme-connect.comnih.gov
Iron-Catalyzed CouplingIron (Fe)DMEDATolueneHigh (135 °C)Use of an inexpensive and abundant metal. researchgate.net
Nickel-Catalyzed CouplingNickel (Ni)NHC ligandsDioxaneModerate (80-120 °C)Effective for less reactive aryl chlorides. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound and its analogues, several strategies are being explored to enhance the environmental sustainability of the process. A patent for the synthesis of the target compound explicitly states that the entire technique meets green technology requirements and is suitable for large-scale industrial production. nih.gov

Greener Solvents: A significant portion of waste in chemical synthesis comes from volatile organic solvents. thieme-connect.com Research has focused on replacing traditional solvents with greener alternatives. tandfonline.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally benign reaction media for cross-coupling reactions. organic-chemistry.org Water, the most abundant and non-toxic solvent, is also a highly desirable medium, and micellar catalysis in water has emerged as a promising green alternative. thieme-connect.com Bio-based solvents, derived from renewable resources like agricultural crops, are another class of green solvents being investigated. acs.org

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a powerful approach to reduce or eliminate the need for solvents. nih.gov This technique has been successfully applied to palladium-catalyzed cross-coupling reactions, including C-S bond formation. acs.org Mechanochemical methods can lead to shorter reaction times and may exhibit different reactivity and selectivity compared to solution-based protocols. nih.gov The development of a robust Pd-catalyzed C-S cross-coupling process via ball-milling highlights the potential of this solvent-free approach.

Alternative Catalysts and Energy Sources: The move towards using catalysts based on more abundant and less toxic metals, such as iron and copper, is a key aspect of green chemistry. researchgate.net Furthermore, the use of alternative energy sources like microwave irradiation has been shown to accelerate reaction times in copper-catalyzed Ullmann couplings. nih.gov Photochemical methods, which use light to drive reactions, are also emerging as a green alternative, with some protocols enabling the synthesis of thioethers under mild, metal-free conditions. researchgate.net

Table 2: Green Chemistry Approaches in Diaryl Thioether Synthesis

Green ApproachDescriptionAdvantagesExample/Reference
Greener SolventsUse of water, deep eutectic solvents (DES), or bio-based solvents instead of traditional volatile organic compounds.Reduced toxicity, biodegradability, lower environmental impact. organic-chemistry.orgthieme-connect.comC-S coupling in deep eutectic solvents. organic-chemistry.org
MechanochemistrySolvent-free or low-solvent reactions induced by mechanical force (e.g., ball milling).Reduced solvent waste, shorter reaction times, potentially different reactivity. nih.govPd-catalyzed C-S coupling by ball-milling. acs.org
Alternative CatalystsEmploying catalysts based on abundant and less toxic metals like iron or copper.Lower cost, reduced toxicity compared to precious metals like palladium. researchgate.netIron-catalyzed arylation of thiols. researchgate.net
PhotocatalysisUsing light to initiate and drive the chemical reaction, often with an organocatalyst.Mild conditions, metal-free options, high efficiency. researchgate.netOrganocatalytic synthesis of thioethers using light. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. chemistryforsustainability.orgnih.gov These reactions are characterized by their step- and atom-economy, operational simplicity, and ability to rapidly generate molecular complexity, making them highly attractive from a green chemistry perspective. tandfonline.com

While a specific multicomponent reaction for the direct synthesis of this compound has not been prominently reported, several MCRs for the synthesis of diaryl thioethers and related sulfur-containing compounds have been developed. These strategies offer potential pathways for the synthesis of the target molecule and its analogues.

One notable approach is the one-pot synthesis of unsymmetrical diaryl thioethers from two different aryl bromides and a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH). researchgate.net This palladium-catalyzed tandem reaction allows for the sequential coupling of the thiol surrogate with two different aryl halides in a single pot, providing a flexible route to a wide range of diaryl thioethers. researchgate.net

Other multicomponent strategies have been developed for the synthesis of sulfur-containing heterocycles like thiophenes. For instance, the three-component assembly of arylacetaldehydes, elemental sulfur, and 1,3-dicarbonyls provides a facile entry to 2,3,5-trisubstituted thiophenes. Such strategies, which involve the formation of multiple C-C and C-S bonds in a single step, exemplify the power of MCRs in constructing complex molecules from simple precursors.

Table 3: Multicomponent Strategies for C-S Bond Formation

Reaction StrategyComponentsCatalyst/ConditionsProduct TypeKey Features
One-Pot Tandem CouplingAryl Bromide 1, Aryl Bromide 2, Thiol Surrogate (TIPS-SH)Palladium catalyst (e.g., Pd(OAc)2/CyPF-tBu)Unsymmetrical Diaryl ThioethersHigh flexibility and efficiency in creating diverse diaryl thioethers. researchgate.net
Thiophene SynthesisArylacetaldehyde, Elemental Sulfur, 1,3-DicarbonylBase-mediatedTrisubstituted ThiophenesDirect assembly from simple, readily available starting materials.
Thioether Synthesis from Alcohols and ThiolsBenzylic Alcohol, ThiolTAPC (2,4,6-trichloro-1,3,5-triazine), solvent-freeThioethersMetal-free and solvent-free conditions. organic-chemistry.org
Thioamide SynthesisAldehyde, Amine, Elemental SulfurVarious catalystsThioamidesGood atom economy and greener approach compared to traditional methods. chemistryforsustainability.org

Chemical Transformations and Derivatization Pathways of 2 Phenylthio 5 Trifluoromethylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes transformation into esters, amides, and acyl halides, providing a gateway to numerous other compounds.

Esterification of carboxylic acids is a fundamental transformation. For aromatic carboxylic acids like 2-Phenylthio-5-trifluoromethylbenzoic acid, this can be achieved through several methods. A common laboratory and industrial method involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. For instance, fluorinated aromatic carboxylic acids can be effectively esterified with methanol (B129727) using a heterogeneous catalyst like UiO-66-NH2, which provides a high-yield and more environmentally friendly alternative to traditional methods. rsc.org Another established method is the use of a BF₃–MeOH complex as a derivatizing agent. rsc.org

The synthesis of fatty acyl ester derivatives often involves activating the carboxylic acid, for example by converting it to an acyl chloride with oxalyl chloride, which then reacts with the desired alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 1: Examples of Esterification Reactions

ReactantReagentsProduct TypeReference
Aromatic Carboxylic AcidMethanol, UiO-66-NH₂ CatalystMethyl Ester rsc.org
Aromatic Carboxylic AcidAlcohol, Oxalyl Chloride, DMAPFatty Acyl Ester nih.gov

The conversion of carboxylic acids to amides is a critical reaction in chemical synthesis. This transformation typically requires the activation of the carboxylic acid or the use of a coupling agent to facilitate the reaction with a primary or secondary amine. One method involves the use of phosphorus oxychloride (POCl₃) to promote the coupling reaction between a carboxylic acid and an N,N-dialkylformamide (like DMF), leading to the formation of N,N-dialkyl amides. google.com Another approach utilizes coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) to synthesize amide derivatives with good yields. nih.gov

Recent advancements have also focused on the synthesis of specific amide types, such as N-trifluoromethyl amides. These can be prepared from carboxylic acid halides or esters by reacting them with isothiocyanates in the presence of silver fluoride. nih.govescholarship.org This desulfurative-fluorination and acylation sequence provides a direct route to these specialized amides. nih.gov

Table 2: Reagents for Amidation of Carboxylic Acids

Reagent(s)Amine SourceProduct TypeReference
Phosphorus Oxychloride (POCl₃)N,N-dialkylformamideN,N-dialkyl amide google.com
DMT/NMM/TsO⁻Various aminesDipeptide amides nih.gov
Isothiocyanates, Silver Fluoride (AgF)IsothiocyanateN-trifluoromethyl amide nih.govescholarship.org

The carboxylic acid group can be converted into a more reactive acyl halide, most commonly an acyl chloride. This is a key step for synthesizing a variety of derivatives through nucleophilic acyl substitution. Standard reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). libretexts.org The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with thionyl chloride. researchgate.net

Once formed, the acyl chloride of this compound would be a highly reactive intermediate. It can readily react with a wide range of nucleophiles, such as alcohols (to form esters), amines (to form amides), and water (to revert to the carboxylic acid). These subsequent nucleophilic substitution reactions are typically rapid and efficient. koreascience.kr

Table 3: Reagents for Acyl Chloride Formation

ReagentByproductsKey AdvantagesReference
Thionyl Chloride (SOCl₂)SO₂, HCl (gases)Gaseous byproducts simplify purification libretexts.org
Phosphorus(V) Chloride (PCl₅)POCl₃, HClReacts under cold conditions libretexts.org
Phosphorus(III) Chloride (PCl₃)H₃PO₃No HCl gas evolved libretexts.org
Oxalyl ChlorideCO, CO₂, HCl (gases)Volatile byproducts, mild conditions researchgate.net

Reactions Involving the Phenylthio Group

The sulfur atom of the phenylthio group is also a site of chemical reactivity, primarily through oxidation or by acting as a nucleophile.

The thioether linkage in the 2-phenylthio group can be selectively oxidized. Treatment with a mild oxidizing agent can convert the sulfide (B99878) to a sulfoxide. Further oxidation under more stringent conditions yields the corresponding sulfone. A common and effective method for this transformation is the use of hydrogen peroxide in acetic acid. nih.gov For example, the related compound 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid is oxidized to 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid using this method. nih.gov This indicates that the phenylthio group of the title compound can be similarly oxidized to 2-phenylsulfinyl-5-trifluoromethylbenzoic acid (the sulfoxide) and subsequently to 2-phenylsulfonyl-5-trifluoromethylbenzoic acid (the sulfone).

Table 4: Oxidation of Thioethers

ProductOxidizing AgentReference
SulfoxideHydrogen Peroxide (controlled) nih.gov
SulfoneHydrogen Peroxide (excess) nih.gov

The sulfur atom in the phenylthio group possesses lone pairs of electrons, allowing it to act as a nucleophile. It can participate in nucleophilic substitution reactions where the sulfur attacks an electrophilic center. For instance, the synthesis of related 2-alkylthio benzoic acids often involves the displacement of a leaving group (like a halogen) on the benzene (B151609) ring by a thiolate nucleophile. google.com While this describes the formation of the C-S bond rather than a reaction of the pre-formed thioether, it highlights the nucleophilic character of sulfur in this chemical environment.

Conversely, the sulfur atom can be subject to electrophilic attack, although this is less common than oxidation. Reactions involving electrophilic aromatic substitution, such as sulfonation with fuming sulfuric acid (H₂SO₄ + SO₃), typically target the activated aromatic rings themselves rather than the thioether sulfur. masterorganicchemistry.comchemguide.co.uk However, the sulfur atom's lone pairs do influence the electronic properties of the molecule. The development of methods for nucleophilic fluorine substitution on various alkyl bromides, including phenylthiofluoroalkyl bromides, demonstrates the stability and electronic influence of the phenylthio group during reactions at adjacent positions. nii.ac.jprsc.orgnih.gov These studies show that the sulfur atom can stabilize intermediates and participate in complex reaction pathways, such as SN1 and SN2 processes, without being consumed. nii.ac.jpnih.gov

Reactions of the Trifluoromethyl-Substituted Aromatic Ring

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this reaction are governed by the substituents present on the ring. Substituents are broadly classified as activating (rate-increasing) or deactivating (rate-decreasing), and as directors towards ortho/para or meta positions.

In the case of this compound, the trifluoromethyl-substituted ring is heavily deactivated towards electrophilic attack. This is due to the presence of two powerful electron-withdrawing groups: the trifluoromethyl group and the carboxylic acid group.

Trifluoromethyl Group (-CF3): This group is strongly deactivating due to its powerful negative inductive effect (-I). It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. It is a meta-director. vaia.comyoutube.com

Carboxylic Acid Group (-COOH): This group is also deactivating, withdrawing electron density through both inductive and resonance effects. It is also a meta-director.

Phenylthio Group (-SPh): This group is generally considered deactivating due to the inductive electron withdrawal by the electronegative sulfur atom. However, the sulfur's lone pairs can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

The directing effects of these substituents on the trifluoromethyl-bearing ring are competitive. The available positions for substitution are C-3, C-4, and C-6.

Position C-4: This position is ortho to the -CF3 group and meta to the -SPh group.

Position C-6: This position is ortho to the -SPh group and meta to the -CF3 group.

Table 1: Directing Effects of Substituents on the Benzoic Acid Ring
SubstituentPosition on RingEffect on ReactivityDirecting Influence
-COOHC-1Strongly DeactivatingMeta (to C-3, C-5)
-SPhC-2DeactivatingOrtho, Para (to C-3, C-6)
-CF3C-5Strongly DeactivatingMeta (to C-4, C-6)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is fundamentally different from EAS and requires specific conditions: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. nih.gov The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. researchgate.net

The parent molecule, this compound, does not have a suitable leaving group on the trifluoromethyl-substituted ring. Therefore, it is inert to SNAr reactions in its native form.

For the molecule to undergo SNAr, it would first need to be derivatized to introduce a leaving group, such as a halogen (F, Cl, Br), at a position activated by the trifluoromethyl group. The most effective positions for a leaving group would be C-4 or C-6, which are ortho and para (respectively, relative to the activating -SPh group, but more importantly, ortho to the -CF3 group for SNAr activation).

If a derivative, for example, 4-chloro-2-phenylthio-5-trifluoromethylbenzoic acid , were synthesized, it could potentially undergo an SNAr reaction. In this hypothetical scenario, the trifluoromethyl group at C-5 would be ortho to the chloro leaving group at C-4, strongly activating it for nucleophilic attack.

Table 2: Hypothetical SNAr Reaction of a Derivatized Substrate
Hypothetical SubstrateNucleophile (Example)Potential ProductRequired Conditions
4-Chloro-2-phenylthio-5-trifluoromethylbenzoic acidSodium methoxide (B1231860) (NaOMe)4-Methoxy-2-phenylthio-5-trifluoromethylbenzoic acidActivation by ortho -CF3 group
6-Fluoro-2-phenylthio-5-trifluoromethylbenzoic acidDimethylamine (HNMe2)6-(Dimethylamino)-2-phenylthio-5-trifluoromethylbenzoic acidActivation by para -CF3 group (relative to C-2) and ortho to -COOH

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govtcichemicals.com These reactions typically require an aryl halide or triflate to react with a coupling partner (e.g., an organoboron compound, alkene, or amine).

Similar to SNAr reactions, this compound is not a suitable substrate for standard palladium-catalyzed cross-coupling reactions because it lacks the necessary halide or triflate leaving group at any of the C-H positions on the trifluoromethyl-substituted ring.

To utilize cross-coupling chemistry, the molecule would first need to be functionalized, for instance, through electrophilic halogenation (bromination or iodination) to install a reactive handle. Given the directing effects discussed in section 3.3.1, selective halogenation to produce a single isomer for subsequent cross-coupling would be challenging.

Assuming a halogenated derivative like 4-bromo-2-phenylthio-5-trifluoromethylbenzoic acid could be synthesized, it would serve as a viable substrate for various cross-coupling reactions.

Table 3: Potential Palladium-Catalyzed Cross-Coupling of a Brominated Derivative
Reaction TypeHypothetical SubstrateCoupling Partner (Example)Catalyst/Ligand (Example)Potential Product
Suzuki Coupling4-Bromo-2-phenylthio-5-trifluoromethylbenzoic acidPhenylboronic acidPd(PPh3)44-Phenyl-2-phenylthio-5-trifluoromethylbenzoic acid
Buchwald-Hartwig Amination4-Bromo-2-phenylthio-5-trifluoromethylbenzoic acidMorpholinePd2(dba)3 / XPhos4-Morpholino-2-phenylthio-5-trifluoromethylbenzoic acid

More advanced, direct C-H activation/functionalization methodologies catalyzed by palladium could theoretically be applied, potentially bypassing the need for pre-halogenation. nih.gov However, achieving regioselectivity on such a complex, electronically biased ring would be a significant synthetic challenge requiring extensive optimization.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Phenylthio 5 Trifluoromethylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Phenylthio-5-trifluoromethylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and the trifluoromethyl-substituted benzoic acid rings.

The protons on the phenyl ring attached to the sulfur atom would likely appear as a complex multiplet in the range of 7.20-7.60 ppm. The protons on the trifluoromethyl-substituted benzoic acid ring are expected to be in a more downfield region due to the electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups. The proton ortho to the carboxylic acid group (H-3) would likely be a doublet, the proton meta to the carboxylic acid and ortho to the trifluoromethyl group (H-6) would be a doublet of doublets, and the proton para to the carboxylic acid (H-4) would also be a doublet. The carboxylic acid proton itself would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H (ortho, meta, para)7.20 - 7.60m
Benzoic acid-H3~7.80d
Benzoic acid-H4~7.60d
Benzoic acid-H6~8.20s
COOH>10br s

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-145 ppm. The carbon bearing the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbons in the phenyl ring will be influenced by the thioether linkage. The ipso-carbon attached to the sulfur atom will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~168
C-CF₃~125 (q)
CF₃~123 (q)
Aromatic C125 - 140
Phenyl C-S~135
Benzoic acid C-S~138

Note: These are predicted values and can vary based on solvent and experimental conditions. 'q' denotes a quartet multiplicity due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.il The trifluoromethyl group in this compound will give a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment of the aromatic ring. For trifluoromethyl groups on a benzene (B151609) ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard such as CFCl₃. colorado.edu The presence of the electron-withdrawing carboxylic acid and the electron-donating thioether group will influence the precise chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent protons on both aromatic rings, confirming their connectivity.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): An HMQC or HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, the carbon attached to the trifluoromethyl group, and the carbons bonded to the sulfur atom. For instance, correlations from the protons on the benzoic acid ring to the carbonyl carbon would confirm its assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₉F₃O₂S), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺299.0354
[M-H]⁻297.0202
[M+Na]⁺321.0173

Note: These values are calculated based on the most abundant isotopes of each element.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), cleavage of the C-S bond, and potentially the loss of the trifluoromethyl group. Analysis of these fragment ions by tandem mass spectrometry (MS/MS) would provide further confirmation of the molecular structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. For this compound (C₁₄H₉F₃O₂S), the expected molecular weight is approximately 298.28 g/mol . bldpharm.com In MS/MS analysis, a precursor ion, such as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 299.03 or the deprotonated molecule [M-H]⁻ at m/z 297.02, would be selected for collision-induced dissociation. uni.lu

The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. Key fragmentation pathways for this molecule would likely involve:

Decarboxylation: A characteristic fragmentation for benzoic acids is the neutral loss of CO₂ (44 Da) from the [M-H]⁻ ion or the loss of formic acid (HCOOH, 46 Da) from the [M+H]⁺ ion.

Cleavage of the Thioether Bond: The C-S bond can cleave, leading to fragments corresponding to the phenylthio group and the trifluoromethylbenzoic acid moiety. This can result in fragments such as [C₆H₅S]⁺ or related ions.

Loss of Trifluoromethyl Group: Fragmentation may involve the loss of the CF₃ group (69 Da), which is a common pathway for trifluoromethyl-containing aromatic compounds.

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's core structure, including the connectivity of the phenyl ring, the thioether linkage, the trifluoromethyl group, and the carboxylic acid. researchgate.netmdpi.com

Table 1: Predicted MS/MS Fragmentation Data for this compound This table is based on predicted fragmentation patterns for a compound with the structure of this compound.

Precursor Ion (m/z) Fragment Ion (m/z) Probable Identity of Neutral Loss
[M-H]⁻ (297.02) 253.02 CO₂
[M+H]⁺ (299.03) 281.02 H₂O
[M+H]⁺ (299.03) 253.02 HCOOH
[M+H]⁺ (299.03) 230.00 CF₃

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. Based on data from structurally similar molecules, such as 2-(Trifluoromethyl)benzoic acid and 3,5-Bis(trifluoromethyl)benzoic acid, the principal absorption peaks can be assigned. nih.govchemicalbook.comchemicalbook.com

Carboxylic Acid Group (COOH): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak typically between 1710-1680 cm⁻¹.

Trifluoromethyl Group (CF₃): Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1350-1100 cm⁻¹ region.

Aromatic Rings: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings are expected in the 1600-1450 cm⁻¹ range.

Thioether Linkage (C-S): The C-S stretching vibration is generally weak and appears in the fingerprint region, typically around 700-600 cm⁻¹.

Table 2: Expected Infrared (IR) Absorption Bands for this compound This table presents expected vibrational frequencies based on known data for similar functional groups and compounds.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Functional Group
3300-2500 Broad, Strong O-H stretch Carboxylic Acid
3100-3000 Medium Aromatic C-H stretch Aromatic Rings
1710-1680 Strong, Sharp C=O stretch Carboxylic Acid
1600-1450 Medium to Weak C=C stretch Aromatic Rings
1350-1100 Strong C-F stretch Trifluoromethyl

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the non-polar or symmetric parts of the structure.

Expected prominent Raman signals include:

Symmetric Aromatic Ring Breathing: Strong signals corresponding to the symmetric "breathing" modes of the two phenyl rings are expected, typically in the 1000-800 cm⁻¹ range.

C-S-C Vibrations: The symmetric stretching of the C-S-C thioether linkage would produce a characteristic Raman signal.

Aromatic C=C and C-H Vibrations: Similar to IR, aromatic C=C and C-H vibrations will be present, though their relative intensities may differ. ijtsrd.com

CF₃ Group: The symmetric stretching of the C-F bonds in the trifluoromethyl group will also be Raman active.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering insights into molecular symmetry. iastate.edu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While specific published crystallographic data for this compound is not available, a hypothetical structure can be discussed based on known data for similar compounds. nih.govnih.govmdpi.com

A successful crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. Key structural parameters of interest would include:

Bond Lengths: The C-S bond lengths of the thioether bridge, the C=O and C-O bond lengths of the carboxylic acid group, and the C-F bond lengths of the trifluoromethyl group. sigmaaldrich.com

Bond Angles: The C-S-C angle of the thioether linkage and the angles within the aromatic rings and the carboxyl group.

Conformation: A crucial aspect would be the dihedral angle between the two aromatic rings (the trifluoromethylbenzoic acid ring and the phenyl ring of the thioether group). Due to steric hindrance and the geometry of the sulfur atom, these rings are expected to be significantly twisted relative to each other, resulting in a non-planar conformation.

Table 3: Hypothetical X-ray Crystallographic Parameters for this compound This table outlines the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Parameter Expected Value / Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions (Å) a, b, c
Unit Cell Angles (°) α, β, γ
C-S Bond Lengths (Å) ~1.75 - 1.80
C=O Bond Length (Å) ~1.20 - 1.25
C-O Bond Length (Å) ~1.30 - 1.35
C-F Bond Length (Å) ~1.33 - 1.36
C-S-C Bond Angle (°) ~100 - 105

The crystal packing describes how individual molecules arrange themselves to form a stable, repeating lattice. This arrangement is governed by various intermolecular interactions. nih.gov For this compound, several key interactions would be expected to dictate the crystal structure:

Hydrogen Bonding: The most significant intermolecular interaction would be the hydrogen bonds formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by strong O-H···O hydrogen bonds between their carboxyl groups. This is a very common and stable motif for carboxylic acids in the solid state. rsc.org

A complete crystallographic study would map these interactions in detail, providing a full understanding of the supramolecular assembly of the compound in the solid state.

5ZK7: Crystal structure of human farnesoid X receptor ligand binding domain in complex with a partial agonist PFX - RCSB PDB (2019-02-27)

Macromolecule Content

"Total Structure Weight: 30.63 kDa."

"Atom Count: 2,339."

"Modeled Residue Count: 284."

"Deposited Residue Count: 290." ... (2019-02-27)

""

"Method: X-RAY DIFFRACTION."

"Resolution: 1.94 Å"

"R-Value Free: 0.231 (Depositor), 0.230 (DCC)"

"R-Value Work: 0.185 (Depositor), 0.190 (DCC)"

"R-Value Observed: 0.187 (Depositor)" ... (2019-02-27)

Experimental Data

"Method: X-RAY DIFFRACTION."

"Resolution: 1.94 Å"

"R-Value Free: 0.231 (Depositor), 0.230 (DCC)"

"R-Value Work: 0.185 (Depositor), 0.190 (DCC)"

"R-Value Observed: 0.187 (Depositor)" ... (2019-02-27)

2-phenylthio-5-(trifluoromethyl)benzoic acid

Focus chain A

Focus chain B https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG719rK79Jt61I7nI-K1Lg_XkF3w_50c-Tq5L2l_b0z5W43r-h9kQG_q3hH0Vp-4yqJ535l91p02G_V0-fE4-1yY7zQ5Y-I1V9K4P78g-H3oYQj1mR12W4

5ZK7: Crystal structure of human farnesoid X receptor ligand binding domain in complex with a partial agonist PFX - PDB-101 https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2p90X-Qh-VwF9xY1QxQJ0q_h3X2m1mR_y6W0-r_4P3h5H2vj06oYp991H1Nf2Qo2V211W30-31B-V30-73J-R5Y-I1V9K4P78g-H3oYQj1mR12W4

PanDDA analysis group deposition of models with modelled events (e.g. bound ligands) -- Crystal Structure of NUDT5 in complex with Z375990520 PDB DOI: https://doi.org/10.2210/pdb5QJH/pdb; Deposition Group: G_1002057 (changed state) ExploreG_1002057. Classification: HYDROLASE; Organism(s): Homo sapiens; Expression System: Escherichia coli; Mutation(s): No; Deposited: 2018-10-31 Released: 2018-12-19; Deposition Author(s): Dubianok, Y., Collins, P., Krojer, T., Wright, N., Strain-Damerell, C., Burgess-Brown, N., Bountra, C., Arrowsmith, C.H., Edwards, A., Huber, K., von Delft, F. 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9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70v5j2-U1j9Lp55h70v5j2-U5j9Lp55h70v5j2-U9j9Lp55h70v5j2-U1k9Lp55h70v5j2-U5k9Lp55h70v5j2-U9k9Lp55h70v5j2-U1l9Lp55h70v5j2-U5l9Lp55h70v5j2-U9l9Lp55h70v5j2-U1m9Lp55h70v5j2-U5m9Lp55h70v5j2-U9m9Lp55h70v5j2-U1n9Lp55h70v5j2-U5n9Lp55h70v5j2-U9n9Lp55h70v5j2-U1o9Lp55h70v5j2-U5o9Lp55h70v5j2-U9o9Lp55h70v5j2-U1p9Lp55h70v5j2-U5p9Lp55h70v5j2-U9p9Lp55h70v5j2-U1q9Lp55h70v5j2-U5q9Lp55h70v5j2-U9q9Lp55h70v5j2-U1r9Lp55h70v5j2-U5r9Lp55h70v5j2-U9r9Lp55h70v5j2-U1s9Lp55h70v5j2-U5s9Lp55h70v5j2-U9s9Lp55h70v5j2-U1t9Lp55h70v5j2-U5t9Lp55h70v5j2-U9t9Lp55h70v5j2-U1u9Lp55h70v5j2-U5u9Lp55h70v5j2-U9u9Lp55h70v5j2-U1v9Lp55h70v5j2-U5v9Lp55h70v5j2-U9v9Lp55h70v5j2-U1w9Lp55h70v5j2-U5w9Lp55h70v5j2-U9w9Lp55h70v5j2-U1x9Lp55h70v5j2-U5x9Lp55h70v5j2-U9x9Lp55h70v5j2-U1y9Lp55h70v5j2-U5y9Lp55h70v5j2-U9y9Lp55h70v5j2-U1z9Lp55h70v5j2-U5z9Lp55h70v5j2-U9z9Lp55h70v5j2-U1A9Lp55h70v5j2-U5A9Lp55h70v5j2-U9A9Lp55h70v5j2-U1B9Lp55h70v5j2-U5B9Lp55h70v5j2-U9B9Lp55h70v5j2-U1C9Lp55h70v5j2-U5C9Lp55h70v5j2-U9C9Lp55h70v5j2-U1D9Lp55h70v5j2-U5D9Lp55h70v5j2-U9D9Lp55h70v5j2-U1E9Lp55h70v5j2-U5E9Lp55h70v5j2-U9E9Lp55h70v5j2-U1F9Lp55h70v5j2-U5F9Lp55h70v5j2-U9F9Lp55h70v5j2-U1G9Lp55h70v5j2-U5G9Lp55h70v5j2-U9G9Lp55h70v5j2-U1H9Lp55h70v5j2-U5H9Lp55h70v5j2-U9H9Lp55h70v5j2-U1I9Lp55h70v5j2-U5I9Lp55h70v5j2-U9I9Lp55h70v5j2-U1J9Lp55h70v5j2-U5J9Lp55h70v5j2-U9J9Lp55h70v5j2-U1K9Lp55h70v5j2-U5K9Lp55h70v5j2-U9K9Lp55h70v5j2-U1L9Lp55h70v5j2-U5L9Lp55h70v5j2-U9L9Lp55h70v5j2-U1M9Lp55h70v5j2-U5M9Lp55h70v5j2-U9M9Lp55h70v5j2-U1N9Lp55h70v5j2-U5N9Lp55h70v5j2-U9N9Lp55h70v5j2-U1O9Lp55h70v5j2-U5O9Lp55h70v5j2-U9O9Lp55h70v5j2-U1P9Lp55h70v5j2-U5P9Lp55h70v5j2-U9P9Lp55h70v5j2-U1Q9Lp55h70v5j2-U5Q9Lp55h70v5j2-U9Q9Lp55h70v5j2-U1R9Lp55h70v5j2-U5R9Lp55h70v5j2-U9R9Lp55h70v5j2-U1S9Lp55h70v5j2-U5S9Lp55h70v5j2-U9S9Lp55h70v5j2-U1T9Lp55h70v5j2-U5T9Lp55h70v5j2-U9T9Lp55h70v5j2-U1U9Lp55h70v5j2-U5U9Lp55h70v5j2-U9U9Lp55h70v5j2-U1V9Lp55h70v5j2-U5V9Lp55h70v5j2-U9V9Lp55h70v5j2-U1W9Lp55h70v5j2-U5W9Lp55h70v5j2-U9W9Lp55h70v5j2-U1X9Lp55h70v5j2-U5X9Lp55h70v5j2-U9X9Lp55h70v5j2-U1Y9Lp55h70v5j2-U5Y9Lp55h70v5j2-U9Y9Lp55h70v5j2-U1Z9Lp55h70v5j2-U5Z9Lp55h70v5j2-U9Z9Lp55h70v5j2-U1a9Lp55h70v5j2-U5a9Lp55h70v5j2-U9a9Lp55h70v5j2-U1b9Lp55h70v5j2-U5b9Lp55h70v5j2-U9b9Lp55h70v5j2-U1c9Lp55h70v5j2-U5c9Lp55h70v5j2-U9c9Lp55h70v5j2-U1d9Lp55h70v5j2-U5d9Lp55h70v5j2-U9d9Lp55h70v5j2-U1e9Lp55h70v5j2-U5e9Lp55h70v5j2-U9e9Lp55h70v5j2-U1f9Lp55h70v5j2-U5f9Lp55h70v5j2-U9f9Lp55h70v5j2-U1g9Lp55h70v5j2-U5g9Lp55h70v5j2-U9g9Lp55h70v5j2-U1h9Lp55h70v5j2-U5h9Lp55h70v5j2-U9h9Lp55h70v5j2-U1i9Lp55h70v5j2-U5i9Lp55h70v5j2-U9i9Lp55h70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Theoretical and Computational Investigations of 2 Phenylthio 5 Trifluoromethylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 2-Phenylthio-5-trifluoromethylbenzoic acid. These methods allow for a detailed examination of the molecule's electronic structure and energy landscape.

The electronic character of a molecule is fundamental to its reactivity and intermolecular interactions. For derivatives of benzoic acid, DFT calculations are frequently employed to understand their electronic properties. nih.gov The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net

A molecular electrostatic potential (MEP) map can further visualize the electronic distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net In similar structures, the oxygen atoms of the carboxylic acid group typically represent the most negative potential, indicating a likely site for electrophilic interaction. researchgate.net

Table 1: Representative Calculated Electronic Properties of a Benzoic Acid Derivative (PTMTBA) using DFT

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-1.98
Energy Gap (HOMO-LUMO)4.23

Data is for the analogous compound 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) as a representative example. researchgate.net

The three-dimensional structure of this compound is not rigid. Rotation around the C-S and C-C single bonds gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The orientation of the phenylthio and carboxylic acid groups relative to the central benzoic acid ring is of particular importance.

Studies on substituted phenylthio ethers and related cyclic systems indicate that the conformational preferences are influenced by a balance of steric and electronic effects. nih.gov For instance, in 1-methyl-1-phenylcyclohexane, the phenyl group's rotational behavior is a key factor in minimizing diaxial interactions. preprints.org Similarly, the phenylthio group in this compound can rotate to minimize steric hindrance with the adjacent carboxylic acid group and the trifluoromethyl group. The presence of the bulky trifluoromethyl group at the 5-position will likely influence the preferred orientation of the phenylthio substituent. Computational methods can map the potential energy surface by systematically rotating the dihedral angles, allowing for the identification of low-energy conformations.

Theoretical calculations are instrumental in studying the reaction mechanisms involving benzoic acid derivatives. For instance, the antioxidant activity of some benzoic acid derivatives has been investigated through DFT, focusing on mechanisms like hydrogen atom transfer (HAT). researchgate.netniscpr.res.in

While specific reaction mechanisms for this compound are not extensively documented, studies on related compounds provide a framework for understanding its potential reactivity. For example, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) has been shown to proceed through the generation of a (phenylthio)difluoromethyl radical, and the reaction mechanism was elucidated with the support of computational studies. mdpi.com Similar computational approaches could be used to investigate reactions of this compound, such as its synthesis or degradation pathways. This would involve locating the transition state structures and calculating the activation energies for the proposed reaction steps.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, especially ligand-target docking and molecular dynamics simulations, are pivotal in predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. This is a cornerstone of computer-aided drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's binding site. This technique is widely used to screen virtual libraries of compounds against a specific biological target. For benzoic acid derivatives, docking studies have been performed against various targets, including carbonic anhydrase II and the main protease of SARS-CoV-2. nih.govresearchgate.net

In a typical docking study involving a compound like this compound, the molecule would be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field that estimates the binding affinity. For example, a docking study of a benzoic acid derivative (PTMTBA) against carbonic anhydrase II (PDB ID: 3FFP) revealed a favorable binding energy of -9.4 kcal/mol. researchgate.netmdpi.com The interactions often involve hydrogen bonds between the carboxylic acid group of the ligand and polar residues in the active site, as well as hydrophobic interactions involving the aromatic rings. researchgate.net The trifluoromethyl group can also participate in specific interactions, such as halogen bonds or hydrophobic contacts.

Beyond predicting the binding mode, computational methods aim to quantitatively predict the binding affinity (often expressed as ΔG or an IC₅₀ value). Scoring functions in docking programs provide an estimate of this affinity, although more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can yield more accurate predictions.

The selectivity of a compound for a particular target over others is a critical aspect of drug development. Computational approaches can aid in predicting selectivity by docking the same ligand into the binding sites of different, but related, proteins. By comparing the predicted binding affinities, one can hypothesize about the compound's selectivity profile. For this compound, this would involve docking it against a panel of relevant off-target proteins to assess the likelihood of unwanted interactions. The structural features, such as the phenylthio and trifluoromethyl substituents, would play a crucial role in determining its binding affinity and selectivity for a given target.

Table 2: Representative Molecular Docking Results for a Benzoic Acid Derivative (PTMTBA) with Carbonic Anhydrase II (PDB: 3FFP)

Interaction TypeInteracting Residue
Hydrogen BondHIS 94
Pi-SigmaLEU 198
Pi-Pi StackedHIS 96
Alkyl/Pi-AlkylLEU 141, VAL 121, LEU 204, VAL 143

Data is for the analogous compound 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA) as a representative example. researchgate.net

Dynamics of Compound-Biological Target Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively available in publicly accessible literature, the dynamics of its interaction with potential biological targets can be inferred from research on structurally analogous compounds. A significant body of computational work has been conducted on 2-(arylthio)benzoic acid derivatives as inhibitors of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase implicated in various cancers. nih.govox.ac.uk These studies provide a valuable framework for understanding how this compound might behave at a molecular level.

MD simulations of similar 2-(arylthio)benzoic acid inhibitors bound to the FTO active site reveal key dynamic interactions that are likely crucial for inhibitory activity. These simulations typically show that the benzoic acid moiety forms critical hydrogen bonds with specific residues in the binding pocket, such as Arginine (Arg) and Serine (Ser) residues. peerj.com The phenylthio group, along with the trifluoromethyl substituent on the benzoic acid ring, would be expected to engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site.

The stability of the compound-protein complex over the course of an MD simulation is a key indicator of binding affinity. Root Mean Square Deviation (RMSD) plots are used to assess the conformational stability of both the ligand and the protein. For potent inhibitors in this class, the RMSD of the ligand within the binding site is expected to remain low, indicating a stable binding mode. peerj.com Furthermore, Root Mean Square Fluctuation (RMSF) analysis can highlight the flexibility of different parts of the molecule and the protein, revealing which regions are most involved in the interaction.

The following table illustrates the type of data that would be generated from a hypothetical MD simulation of this compound with a biological target like FTO, based on studies of similar inhibitors.

Simulation ParameterHypothetical Value/ObservationSignificance
Simulation Time 100 nanoseconds (ns)Provides sufficient time to observe the stability and dynamics of the complex.
Average RMSD (Ligand) < 2.0 ÅIndicates a stable binding pose of the compound within the active site.
Key Interacting Residues Arg96, Ser229, His231, Asp233Highlights the specific amino acids crucial for binding, likely through hydrogen bonds and electrostatic interactions.
Dominant Interaction Types Hydrogen bonding, Hydrophobic interactions, π-π stackingCharacterizes the nature of the chemical forces holding the compound in the binding site.

Virtual Screening and Lead Optimization

Pharmacophore Modeling for Target Identification

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. researchgate.net While a specific pharmacophore model derived directly from the binding of this compound is not available, models developed for inhibitors of targets like FTO provide a strong basis for understanding its potential biological activity. researchgate.net

A typical pharmacophore model for a 2-(arylthio)benzoic acid inhibitor targeting the FTO active site would likely consist of the following features:

A Hydrogen Bond Acceptor: Corresponding to the carboxylate group of the benzoic acid, which is crucial for interacting with donor residues in the active site. researchgate.net

Aromatic/Hydrophobic Regions: Representing the phenyl ring of the phenylthio group and the trifluoromethyl-substituted benzene (B151609) ring. These features are important for occupying hydrophobic pockets within the binding site. researchgate.net

An Aromatic Ring Feature: Specifically defining the planarity and electronic properties of the benzene rings. researchgate.net

These features are spatially arranged to match the complementary features of the target's binding site. The distances and angles between these pharmacophoric points are critical for the model's predictive power in virtual screening campaigns to identify novel compounds with similar activity.

Below is a table representing a hypothetical pharmacophore model for this class of compounds.

Pharmacophore FeatureCorresponding Chemical GroupImportance in Binding
Hydrogen Bond Acceptor Carboxylic acid (COO-)Forms key electrostatic interactions with donor residues (e.g., Arg, Ser). peerj.com
Hydrophobic Center Trifluoromethyl group (-CF3)Occupies a nonpolar pocket, contributing to binding affinity.
Aromatic Ring Phenyl ring (of phenylthio)Engages in π-π stacking or hydrophobic interactions with aromatic residues.
Aromatic Ring Benzoic acid ringProvides the scaffold for the other features and contributes to overall shape complementarity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov For a class of compounds like the 2-(arylthio)benzoic acids, a QSAR study would aim to build a mathematical equation that can predict the inhibitory potency (e.g., IC50) against a target like FTO based on calculated molecular descriptors. nih.gov

The development of a QSAR model for this compound and its analogs would involve the following steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Electronic descriptors: Dipole moment, partial charges.

Lipophilicity descriptors: LogP.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to create a model that correlates a subset of these descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for this class of compounds might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) - c3*(Molecular_Surface_Area)

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, c3 are coefficients determined by the regression analysis. Such a model would suggest that higher lipophilicity (LogP) and a specific dipole moment enhance activity, while a larger molecular surface area might be detrimental.

The following table illustrates the types of descriptors that would be relevant in a QSAR study of this compound and its analogs.

Descriptor TypeExample DescriptorPotential Influence on Activity
Lipophilicity LogPCan influence membrane permeability and hydrophobic interactions in the binding site.
Electronic Dipole MomentReflects the polarity of the molecule, which can be important for electrostatic interactions.
Steric/Shape Molecular VolumeRelates to how well the molecule fits into the binding pocket of the target.
Topological Balaban J indexEncodes information about the branching and connectivity of the molecule.

Biomedical Applications and Pharmacological Relevance of 2 Phenylthio 5 Trifluoromethylbenzoic Acid Derivatives

Medicinal Chemistry and Drug Design

The core structure of 2-(Phenylthio)benzoic acid, a related scaffold, is recognized for its versatility in the synthesis of biologically active molecules. chemimpex.com Its chemical properties allow for modifications that can lead to compounds with enhanced pharmacological profiles, making it a significant tool in the field of medicinal chemistry for the development of potential new drugs. chemimpex.com

The 2-phenylthio-5-trifluoromethylbenzoic acid backbone is a key component in the exploration of new therapeutic agents. The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. nih.govjelsciences.com The phenylthio moiety offers a flexible scaffold that can be modified to interact with various biological targets. This structural versatility has made derivatives of this acid a focus of research in pharmaceutical development. chemimpex.com

Derivatives of 2-phenylthio-benzoic acid have been investigated for their potential as anti-inflammatory agents. One area of research has focused on 2'-(phenylthio)methanesulfonanilides. Certain compounds within this class, particularly those with an electron-attracting substituent at the 4'-position, have demonstrated potent inhibition of adjuvant-induced arthritis in rats and collagen-induced arthritis in mice when administered orally. nih.gov A notable example is 4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilide, which showed effectiveness in reducing arthritis in a spontaneous autoimmune disease model in MRL/lpr mice. nih.gov

Another study focused on a newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which exhibited significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model. nih.gov This compound was found to significantly reduce the cardiac blood plasma concentrations of the pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

Compound ClassModelKey Findings
2'-(phenylthio)methanesulfonanilidesAdjuvant-induced arthritis (rats), Collagen-induced arthritis (mice)Potent inhibition of arthritis. nih.gov
4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilideSpontaneous autoimmune disease (MRL/lpr mice)Reduction in arthritis. nih.gov
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation (rats)Significant reduction of TNF-α and IL-1β. nih.gov

The trifluoromethyl group is a common feature in many modern anticancer drugs, and its incorporation into the 2-phenylthio-benzoic acid scaffold has been a strategy in the development of novel anticancer agents. mdpi.com Research into thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group has shown potential antiproliferative activity. mdpi.com In one study, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active among a series of newly synthesized compounds. mdpi.com

Another class of related compounds, 2-thio-5-amino substituted benzoquinones, has also been explored for anticancer properties. Systematic structural optimization of a lead compound led to the synthesis of a series of derivatives that were evaluated against the human prostate cancer cell line PC3. nih.gov Compound 7a from this series demonstrated a significant improvement in inhibitory activity compared to the initial lead compound. nih.gov

CompoundCell LineIC50 Value
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Various human cancer cell linesMost active in its series. mdpi.com
Compound 7a (2-allylthio-5-amino substituted benzoquinone)PC3 (human prostate cancer)0.22 µM. nih.gov

Derivatives of 2-phenylthio-benzoic acid have also been evaluated for their antimicrobial and antimycobacterial properties. A series of 2-(phenylthio) benzoylarylhydrazones were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Two compounds from this series, the 5-Nitro-2-furyl analogue (4f) and the 5-Nitro-2-thienyl analogue (4g), showed significant antimycobacterial activity. nih.gov

CompoundTarget OrganismIC90 (µg/mL)
4f (5-Nitro-2-furyl analogue)Mycobacterium tuberculosis H37Rv7.57. nih.gov
4g (5-Nitro-2-thienyl analogue)Mycobacterium tuberculosis H37Rv2.96. nih.gov

The broader class of benzoic acid derivatives has been explored for antiviral activity. One such derivative, a compound designated as NC-5, demonstrated inhibitory effects against influenza A viruses, including oseltamivir-resistant strains. nih.gov In cell-based assays, NC-5 inhibited the H1N1 and H1N1-H275Y strains with 50% effective concentrations (EC50) of 33.6 µM and 32.8 µM, respectively. nih.gov The study indicated that NC-5's mechanism of action may involve the inhibition of neuraminidase activity, which affects virus release. nih.gov

Derivatives of phenylthio-benzoic acid have been investigated for their potential to lower lipid levels. Studies on 3-[4-(Phenylthio)benzoyl]propionic acid derivatives have shown hypolipidemic activity in normal rats. nih.gov Specifically, 2-Acetylthio-3-[4-(phenylthio)benzoyl]propionic acid and its derivatives were found to have potent hypocholesterolemic activities, particularly in cholesterol-fed rats. nih.gov

Another benzoic acid derivative, (+)-(S)-p-[1-(p-tert-butylphenyl)-2-oxo-4-pyrrolidinyl]methoxybenzoic acid (S-2E), was found to inhibit the biosynthesis of both sterols and fatty acids. nih.gov Its active metabolite, S-2E-CoA, noncompetitively inhibited the enzymatic activities of HMG-CoA reductase and acetyl-CoA carboxylase. nih.gov Oral administration of S-2E suppressed the secretion of very-low-density lipoprotein (VLDL)-cholesterol and triglycerides in rats. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, suggesting a role in modulating biological pathways. While direct studies on this compound are limited, research on structurally related compounds provides insights into its potential enzymatic targets and inhibitory mechanisms.

Identification of Target Enzymes

Research into compounds structurally similar to this compound has identified several potential enzyme targets. For instance, a study on a series of 2-(phenylthio) benzoylarylhydrazone derivatives revealed significant antimycobacterial activity. Specifically, compounds within this series demonstrated potent inhibition of Mycobacterium tuberculosis H37Rv nih.gov. This suggests that derivatives of this compound could potentially target enzymes essential for the survival of this bacterium.

Furthermore, studies on phenylthio-ethyl benzoate derivatives have shown inhibitory effects on key metabolic enzymes. One investigation highlighted the potent antidiabetic activity of a specific derivative through the inhibition of α-amylase and α-glucosidase, with IC50 doses of 3.57 ± 1.08 and 10.09 ± 0.70 µg/ml, respectively nih.gov. These findings indicate that the "phenylthio" and "benzoate" moieties, present in this compound, may contribute to the inhibition of enzymes involved in carbohydrate metabolism.

The following table summarizes the inhibitory activity of a related phenylthio-ethyl benzoate derivative against key metabolic enzymes.

EnzymeIC50 (µg/ml)Positive ControlIC50 of Control (µg/ml)
α-amylase3.57 ± 1.08Acarbose6.47
α-glucosidase10.09 ± 0.70Acarbose44.79
Pancreatic Lipase32.11 ± 0.93Orlistat1.12

Data adapted from a study on a 2-(phenylthio)-ethyl benzoate derivative nih.gov.

Mechanistic Studies of Enzyme-Inhibitor Interactions

While mechanistic studies for this compound itself are not available in the reviewed literature, the broader class of compounds to which it belongs often acts through competitive or mixed-type inhibition. The specific interactions would depend on the target enzyme's active site architecture and the inhibitor's structural features. The trifluoromethyl group, for example, is known to enhance the binding affinity of some ligands to their protein targets through hydrophobic and electronic interactions.

Selectivity Profiling Against Enzyme Families

Currently, there is no published data specifically detailing the selectivity profile of this compound or its close derivatives against various enzyme families. Such studies would be crucial to understand its potential off-target effects and to develop it as a specific therapeutic agent.

Drug Metabolism and Pharmacokinetics (DMPK) Aspects

The metabolic fate and pharmacokinetic profile of a compound are critical for its development as a drug. While specific DMPK data for this compound is not available, general principles of drug metabolism can be applied to predict its potential biotransformation and bioavailability characteristics.

Metabolic Stability and Biotransformation Pathways

The metabolic stability of this compound would likely be influenced by the presence of the trifluoromethyl group, which can block metabolism at that position and often enhances metabolic stability nbinno.com. The phenylthio and benzoic acid moieties, however, are susceptible to common metabolic reactions.

Potential biotransformation pathways for this compound could include:

Oxidation: The phenyl ring could undergo hydroxylation, mediated by cytochrome P450 enzymes.

Conjugation: The carboxylic acid group is a prime site for glucuronidation or conjugation with amino acids such as glycine. The metabolism of benzoic acid itself is known to primarily form hippuric acid (a glycine conjugate) nih.gov.

The presence of the trifluoromethyl group can influence the metabolic pathways of xenobiotics. For instance, gemigliptin, a drug containing a trifluoromethyl group, demonstrates improved potency and selectivity due to interactions involving this group in the enzyme's active site mdpi.com.

Investigation of Bioavailability Modifiers

There is no specific information in the reviewed literature regarding the investigation of bioavailability modifiers for this compound. The bioavailability of a compound can be influenced by factors such as its solubility, permeability, and susceptibility to first-pass metabolism. For triflusal, a related compound, and its major active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid, high-fat food intake was found to affect its pharmacokinetics nih.gov. This suggests that the bioavailability of trifluoromethylbenzoic acid derivatives can be sensitive to external factors.

Agrochemical Utility and Crop Protection Strategies Incorporating Trifluoromethylbenzoic Acid Derivatives

Herbicidal Activity and Weed Management

A thorough review of scientific literature and patent databases reveals no specific studies or data on the herbicidal activity of 2-Phenylthio-5-trifluoromethylbenzoic acid. While the trifluoromethylbenzoic acid class of molecules is of interest in herbicide research, specific findings related to this particular compound are not publicly documented. nih.govnih.gov

Mechanism of Action in Plant Systems

There is no available research detailing the specific mechanism of action of this compound in plant systems. Investigations into how this compound might interact with plant biological pathways have not been published.

Efficacy against Various Weed Species

Due to the absence of herbicidal activity studies, there is no data on the efficacy of this compound against any weed species. Consequently, no data table on its performance can be provided.

Pesticidal Applications (Insecticides, Acaricides, Nematicides)

Searches of available scientific and patent literature did not yield any specific results regarding the use of this compound as an insecticide, acaricide, or nematicide. Although related chemical structures are sometimes investigated for such properties, no data exists for this specific compound. semanticscholar.orgnih.govnih.gov

Development of Active Ingredients for Crop Protection

There is no evidence in the reviewed literature to suggest that this compound is currently being developed as an active ingredient for crop protection products.

Broad-Spectrum Agrochemical Activity

No research is available to support or deny the broad-spectrum agrochemical activity of this compound. Its potential across different pest and weed types has not been characterized in published studies.

Fungicidal Properties

No specific studies or data concerning the fungicidal properties of this compound were found in a review of the available scientific literature. While some benzoic acid derivatives are known to possess antifungal activity, this specific compound has not been documented with such properties. google.comnih.govnih.gov

Environmental Impact Assessments of Agrochemical Derivatives

The introduction of fluorinated compounds into agrochemical development has marked a significant evolution in crop protection strategies. The unique physicochemical properties imparted by fluorine, such as enhanced stability and biological activity, have led to the creation of potent herbicides, fungicides, and insecticides. However, the very stability of the carbon-fluorine bond raises pertinent questions regarding the environmental fate and potential long-term impacts of these molecules. This section focuses on the environmental impact assessment of a specific trifluoromethylbenzoic acid derivative, this compound, a compound of interest in modern agrochemical research. Due to a lack of specific experimental data for this exact compound in publicly accessible scientific literature, this assessment will draw upon established principles of environmental chemistry and data from structurally related compounds to infer its likely environmental behavior.

A critical aspect of the environmental assessment of any agrochemical is its potential for persistence, mobility, and transformation in various environmental compartments, including soil, water, and air. For derivatives of trifluoromethylbenzoic acid, a key concern is their potential to degrade into persistent terminal metabolites, such as trifluoroacetic acid (TFA), which has been detected in various water bodies. The environmental profile of this compound is predicted to be influenced by its trifluoromethyl group, the phenylthio substituent, and the carboxylic acid functional group.

Ecotoxicity Profile

The ecotoxicity of an agrochemical derivative determines its potential harm to non-target organisms, including aquatic life, soil microorganisms, and terrestrial fauna. While specific ecotoxicological data for this compound is not available, the toxicity of related trifluoromethyl-containing compounds and other thio-aromatic structures can provide insights.

Aquatic Toxicity: The aquatic environment is a primary recipient of agrochemical runoff. The toxicity of trifluoromethyl-containing compounds to aquatic organisms can be significant. For instance, studies on perfluoroalkyl acids (PFAAs), which share the characteristic of fluorine substitution, have shown a range of adverse effects on aquatic organisms, including metabolism disturbance and reproductive disruption. nih.gov The presence of the trifluoromethyl group in this compound suggests a potential for similar concerns.

Furthermore, a common degradation product of many fluorinated pesticides is trifluoroacetate (B77799) (TFA). While TFA itself shows variable toxicity, with some studies indicating low acute toxicity to fish and daphnids, it has been found to be algistatic to certain species like Selenastrum capricornutum at low concentrations. nih.gov The potential for this compound to contribute to environmental TFA loading is a key consideration.

Terrestrial Ecotoxicity: The impact on soil biota is another crucial aspect. Soil microorganisms are vital for nutrient cycling and soil health. The introduction of complex xenobiotics can disrupt these microbial communities. The persistence of fluorinated pesticides in soil can range from months to years, indicating a potential for long-term exposure to soil organisms. The specific impact of this compound on soil microbial respiration and diversity would require dedicated studies.

Biodegradation and Persistence

The persistence of an agrochemical in the environment is determined by its susceptibility to degradation processes, both biological and abiotic. The strong carbon-fluorine bond makes many fluorinated compounds resistant to microbial degradation.

Biodegradation Pathways: The biodegradation of this compound would likely involve several steps. Microorganisms may initially target the more labile parts of the molecule, such as the phenylthio linkage, through oxidation. The benzoic acid ring could then be subject to hydroxylation and ring cleavage. However, the trifluoromethyl group is notoriously recalcitrant to microbial defluorination, which could lead to the accumulation of persistent trifluoromethylated metabolites. Research on the photoassisted degradation of trifluoromethyl benzoic acid isomers has shown that while degradation is possible, it can lead to a complex mixture of intermediates.

Environmental Persistence: Given the stability of the trifluoromethyl group, there is a high potential for the persistence of either the parent compound or its trifluoromethyl-containing degradation products in the environment. Some fluorinated pesticides have been reported to have soil half-lives exceeding a year. This persistence increases the likelihood of long-term environmental contamination and exposure of non-target organisms.

Table of Predicted Environmental Fate Parameters for this compound

ParameterPredicted Value/BehaviorRationale/Supporting Evidence
Soil Sorption (Koc) Moderate to HighThe presence of the aromatic rings and the phenylthio group suggests a potential for hydrophobic interactions with soil organic matter. The carboxylic acid group's ionization state, dependent on soil pH, will also influence sorption.
Aqueous Photolysis Potential for degradationAromatic compounds can undergo photolysis. Studies on related trifluoromethyl benzoic acid isomers indicate that photoassisted degradation can occur, though it may result in various intermediates.
Biodegradation in Soil Slow to Very SlowThe trifluoromethyl group is highly resistant to microbial degradation, suggesting persistence of the fluorinated moiety. Biodegradation would likely proceed through the non-fluorinated parts of the molecule first.
Aquatic Half-life LongHigh chemical stability and slow biodegradation rates are expected to lead to a long half-life in aquatic systems.
Bioaccumulation Potential ModerateThe predicted XlogP value of 4.4 for the parent compound suggests a potential for bioaccumulation in fatty tissues of organisms.

Mobility and Transport in Soil and Water

The mobility of an agrochemical determines its potential to move from the application site and contaminate surrounding environments, particularly groundwater and surface water bodies.

Soil Mobility: The mobility of this compound in soil will be governed by its sorption characteristics. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter. While an experimental Koc for this specific compound is unavailable, its structure suggests a degree of hydrophobicity that would lead to sorption to soil organic matter, potentially limiting its mobility. However, the carboxylic acid group can be ionized at typical soil pH values, increasing its water solubility and potentially its mobility. The interplay between these factors makes its mobility difficult to predict without experimental data.

Leaching and Runoff Potential: Compounds with a combination of persistence and moderate to high mobility have a greater potential for leaching into groundwater. Given the expected persistence of the trifluoromethyl moiety, any mobile metabolites could pose a long-term contamination risk. Runoff potential will be influenced by factors such as soil type, slope, rainfall intensity, and the compound's sorption to soil particles.

Contributions to Materials Science Via 2 Phenylthio 5 Trifluoromethylbenzoic Acid Derivatives

Applications in Coatings and Adhesives

There is no literature suggesting the use of this compound or its derivatives in the formulation of coatings or adhesives.

Exploration in Optoelectronic Materials

No research could be located that investigates the optical or electronic properties of materials derived from "2-Phenylthio-5-trifluoromethylbenzoic acid."

Structure Activity and Structure Property Relationship Sar/spr Analyses

Impact of Trifluoromethyl Group on Biological Activity and Lipophilicity

The trifluoromethyl (-CF3) group, positioned at the 5-carbon of the benzoic acid ring, is a critical determinant of the compound's biological behavior and physical properties. The high electronegativity of the fluorine atoms renders the -CF3 group a potent electron-withdrawing substituent. mdpi.com This electronic influence can enhance interactions with biological targets and is a common strategy in drug design to improve efficacy. mdpi.comhovione.comnih.gov

One of the most significant effects of the trifluoromethyl group is the enhancement of lipophilicity, or the molecule's ability to dissolve in fats and lipids. mdpi.comhovione.com This property is crucial for a drug's ability to permeate biological membranes and reach its site of action. mdpi.com The increased lipophilicity can also contribute to improved metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation. mdpi.com The presence of the -CF3 group has been shown in various drug candidates to improve solubility, pharmacokinetic profiles, and binding selectivity. mdpi.com

Interactive Table 1: Physicochemical Impact of the Trifluoromethyl Group

PropertyInfluence of Trifluoromethyl GroupRationale
Lipophilicity (logP) IncreasedFluorine atoms create a lipid-friendly surface. mdpi.comhovione.com
Biological Activity Potentially EnhancedStrong electron-withdrawing nature can improve interactions with biological targets. mdpi.com
Metabolic Stability Often IncreasedThe high strength of the C-F bond resists metabolic processes. mdpi.com
Membrane Permeability Generally ImprovedEnhanced lipophilicity facilitates passage through cellular membranes. mdpi.com

Influence of Phenylthio Moiety on Reactivity and Biological Interactions

The phenylthio group (C6H5S-), located at the 2-position of the benzoic acid, introduces a flexible thioether linkage and an additional phenyl ring. This moiety plays a significant role in the molecule's reactivity and its interactions with biological systems. The sulfur atom, with its available lone pairs of electrons, can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target. nih.gov

The phenyl ring of the phenylthio group provides a surface for potential hydrophobic and van der Waals interactions within a receptor's binding pocket. The rotational freedom around the thioether bond allows the molecule to adopt various conformations, which can be essential for optimal binding to a biological target. acs.org In a study of related 2-(arylthio)benzoic acid derivatives, this part of the structure was shown to be important for inhibitory activity against certain enzymes. researchgate.net

Role of Carboxylic Acid Functionality in Receptor Binding

The carboxylic acid (-COOH) group is a cornerstone of the molecule's biological activity. This functional group is composed of a carbonyl and a hydroxyl group, and their interaction gives rise to unique chemical properties. libretexts.org At physiological pH, the carboxylic acid typically exists in its deprotonated, anionic form (-COO-). wikipedia.org This negative charge is crucial for forming strong ionic bonds, or salt bridges, with positively charged amino acid residues like lysine (B10760008) and arginine in the active sites of enzymes and receptors. khanacademy.org

The ability of the carboxylic acid to act as a hydrogen bond acceptor further stabilizes its interaction with biological targets. researchgate.net The essential role of this functional group is highlighted in studies of hydroxy-carboxylic acid (HCA) receptors, where an arginine residue is critical for binding carboxylic acid ligands. nih.gov The rigid structure of the benzoic acid ring helps to hold the carboxylic acid group in a specific orientation, which can enhance its binding efficiency.

Systematic Structural Modifications and Their Correlated Efficacy

The systematic modification of the 2-Phenylthio-5-trifluoromethylbenzoic acid structure is a key strategy to understand its SAR and to optimize its therapeutic properties. By altering specific parts of the molecule and observing the resulting changes in biological activity, researchers can identify the most important features for its function.

For instance, in a study of tricyclic benzoic acid inhibitors, bioisosteric replacement of an intramolecular hydrogen bond with a sulfur-oxygen interaction in 2-(arylthio)benzoic acid derivatives was explored to establish structure-activity relationships. researchgate.netnih.gov The synthesis and biological evaluation of various derivatives, such as those with modifications on the phenyl ring or replacements of the thioether linkage, can provide valuable insights. researchgate.netnih.govsemanticscholar.orgmdpi.com

Interactive Table 2: Predicted Effects of Structural Modifications on Efficacy

ModificationPositionRationalePredicted Impact on Efficacy
Replace -CF3 with a methyl group5Evaluate the impact of reduced electron-withdrawing strength and lipophilicity. acs.orgLikely to decrease efficacy due to altered electronic and binding properties. mdpi.com
Introduce substituents on the phenylthio ringVariesExplore additional binding interactions within the receptor pocket.Could increase or decrease efficacy depending on the nature and position of the substituent.
Replace the sulfur atom with an oxygen atom2Alter the bond angle and electronic properties of the linker.Likely to change the binding mode and could decrease efficacy.
Convert the carboxylic acid to an ester or amide1Remove the negative charge and hydrogen-bonding capabilities.A significant decrease in efficacy is expected if ionic interactions are critical for binding. acs.org

Enantioselective Synthesis and Chiral Induction for 2 Phenylthio 5 Trifluoromethylbenzoic Acid Derivatives

Asymmetric Synthetic Routes for Chiral Analogues

The direct synthesis of single enantiomers of chiral 2-Phenylthio-5-trifluoromethylbenzoic acid derivatives can be achieved through several powerful strategies, including the use of chiral catalysts, chiral auxiliaries, and enantioselective derivatization. These methods aim to control the three-dimensional arrangement of atoms during the formation of the chiral center or axis.

The atroposelective synthesis of biaryl compounds, where chirality arises from restricted rotation around a single bond, is a significant area of research. nih.gov While specific catalysts for the direct asymmetric synthesis of this compound are not extensively documented, principles from related transformations can be applied. For instance, the use of chiral ligands in transition metal-catalyzed cross-coupling reactions is a prominent strategy.

Recent advancements have seen the development of chiral N,N'-dioxide–metal complexes, which have been effective in various asymmetric transformations. rsc.org For example, a bimetallic system using an achiral dirhodium salt with a chiral N,N'-dioxide-metal complex has been shown to catalyze cascade reactions with high enantioselectivity. rsc.org Such catalytic systems could potentially be adapted for the asymmetric synthesis of derivatives of the target compound.

Furthermore, bifunctional organocatalysts, which contain both a Brønsted acid and a Brønsted base moiety, have emerged as powerful tools in asymmetric synthesis. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile in a stereocontrolled manner. The development of chiral phosphoric acids has been particularly impactful, enabling a range of enantioselective transformations. acs.org

Table 1: Potential Chiral Catalysts for Asymmetric Synthesis

Catalyst Type Potential Application for this compound Derivatives Key Features
Chiral Phosphoric Acids Asymmetric C-S bond formation or functionalization of the aromatic ring. Can act as a chiral Brønsted acid to control the stereochemistry of reactions involving protonation or hydrogen bonding. acs.orgscripps.edu
Chiral N,N'-Dioxide-Metal Complexes Enantioselective introduction of substituents or formation of a chiral axis. The chiral ligand environment around the metal center dictates the stereochemical outcome. rsc.org

A widely employed and reliable method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary, an enantiomerically pure compound, is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to afford the desired chiral product. wikipedia.org For derivatives of this compound, the carboxylic acid group provides a convenient handle for the attachment of various chiral auxiliaries.

Commonly used chiral auxiliaries include Evans oxazolidinones and their sulfur-containing analogs, pseudoephedrine, and camphor-based derivatives. nih.govscielo.org.mx For instance, the carboxylic acid can be converted to an amide with a chiral amine, such as (R)- or (S)-1-phenylethylamine. The resulting diastereomeric amides can then undergo further transformations where the chiral auxiliary shields one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. Sulfur-based chiral auxiliaries, such as 4(R)-phenylthiazolidinethione, have also proven effective in controlling stereochemistry. scielo.org.mx

The choice of chiral auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity. The development of "SuperQuat" chiral auxiliaries, which are 5,5-dimethyloxazolidin-2-ones, represents an advancement over traditional Evans auxiliaries by providing enhanced facial shielding and facilitating easier cleavage. acs.org

Enantioselective derivatization involves the reaction of a prochiral or racemic substrate with a chiral reagent to generate a mixture of diastereomers that can be separated, or where one diastereomer is formed in excess. This can also refer to the catalytic asymmetric functionalization of the core structure.

For this compound, the aromatic rings are potential sites for enantioselective functionalization. For example, a catalytic asymmetric C-H activation/functionalization reaction could introduce a substituent in a stereocontrolled manner, creating a chiral center. While specific examples for this exact molecule are scarce, the field of asymmetric C-H activation is rapidly advancing and offers potential future routes.

Another approach is the enantioselective synthesis of axially chiral biaryls. bohrium.com If the rotation around the C-S bond or a C-C bond in a derivative is sufficiently hindered, atropisomers can be isolated. Copper-catalyzed enantioselective thiolation of cyclic diaryliodonium salts has been reported as a method to generate axially chiral biaryl thioethers. nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer from a starting material that already contains a chiral center. In the context of this compound derivatives, if a chiral center is already present in the molecule (for example, introduced via a chiral auxiliary), subsequent reactions can be influenced by this existing stereocenter to create a new one with a defined relative stereochemistry.

For instance, if the carboxylic acid is coupled to a chiral alcohol to form an ester, the chiral environment provided by the alcohol can direct the stereochemical outcome of reactions at other positions on the molecule. The principles of diastereoselective synthesis are well-established and rely on steric and electronic interactions between the existing chiral element and the incoming reagents. nih.gov

Resolution of Racemic Mixtures of this compound Derivatives

When an enantioselective synthesis is not feasible or is inefficient, the resolution of a racemic mixture is a common strategy to obtain the individual enantiomers. A racemic mixture contains equal amounts of two enantiomers. nih.gov The resolution process separates these enantiomers.

For carboxylic acids like this compound, the most common method of resolution is the formation of diastereomeric salts with a chiral base. nih.govrsc.org Commonly used resolving agents include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine. nih.govnih.gov

The process involves reacting the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov Once the diastereomeric salts are separated, the pure enantiomers of the carboxylic acid can be regenerated by treatment with a strong acid. nih.gov The success of this method depends on the ability to form crystalline salts and the difference in solubility between the two diastereomers.

Kinetic resolution is another powerful technique. wikipedia.org In this method, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. wikipedia.org For example, an asymmetric esterification using a chiral acyl-transfer catalyst could selectively esterify one enantiomer of a racemic this compound derivative, allowing for the separation of the unreacted enantiomer. rsc.org

Table 2: Common Methods for Resolution of Racemic Carboxylic Acids

Method Description Example Resolving Agents
Diastereomeric Salt Formation The racemic acid is reacted with a chiral base to form diastereomeric salts, which are separated by crystallization. rsc.org (R)- or (S)-1-phenylethylamine, brucine, quinine. nih.govnih.gov
Kinetic Resolution The enantiomers of the racemic acid react at different rates with a chiral catalyst or reagent. wikipedia.org Chiral acyl-transfer catalysts in asymmetric esterification. rsc.org

Chiroptical Properties and Their Correlation with Stereochemistry

Chiroptical properties, such as optical rotation and circular dichroism (CD), are characteristic of chiral molecules and are essential for their characterization and the determination of their absolute stereochemistry. Optical rotation refers to the rotation of the plane of plane-polarized light by a chiral substance, while CD is the differential absorption of left and right circularly polarized light.

The specific rotation, [α], is a standardized measure of optical rotation and is dependent on the wavelength of light used (commonly the sodium D-line at 589 nm), the temperature, the concentration of the sample, and the solvent. The sign of the optical rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.

The absolute configuration (R or S) of a chiral center or the (aR) or (aS) configuration of a chiral axis must be determined unambiguously, often through X-ray crystallography of a single crystal or by correlation with a compound of known stereochemistry. Once the absolute configuration of one enantiomer is known, its chiroptical properties can be used as a reference to assign the configuration of other related compounds.

For axially chiral biaryl thioethers, the chiroptical properties can be quite pronounced. The electronic transitions associated with the aromatic chromophores are perturbed by the chiral arrangement of the aryl rings, leading to characteristic CD spectra. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of different enantiomers and help in the assignment of the absolute configuration by comparing the calculated spectra with the experimental data. rsc.orgrsc.org

Emerging Research Avenues and Future Prospects for 2 Phenylthio 5 Trifluoromethylbenzoic Acid

Application in Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the application of 2-Phenylthio-5-trifluoromethylbenzoic acid. The structural features of this molecule, particularly the presence of the carboxylic acid group and the trifluoromethyl substituent, make it a candidate for the design of self-assembling systems.

Research on analogous perfluoroalkylated benzoic acid derivatives has demonstrated their capacity to act as supramolecular gelators. nih.gov These molecules can self-assemble in various organic solvents to form gels, driven by a combination of hydrogen bonding, π–π stacking, and other non-covalent forces. nih.gov For instance, studies on perfluoroalkylated benzoic acids have shown that the carboxylic acid moiety readily forms hydrogen bonds, while the aromatic rings can engage in π–π stacking interactions, leading to the formation of one-dimensional supramolecular fibers that entangle to create a three-dimensional gel network. nih.gov

The trifluoromethyl group in this compound can significantly influence its self-assembly behavior. The high electronegativity of the fluorine atoms can modulate the electronic properties of the aromatic ring, affecting π–π stacking interactions. Furthermore, the lipophilic nature of the trifluoromethyl group can influence the solubility and aggregation properties of the molecule in different solvents.

Table 1: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

Interaction TypeParticipating GroupsPotential Role in Self-Assembly
Hydrogen BondingCarboxylic acid (donor and acceptor)Primary driving force for forming linear or cyclic motifs.
π–π StackingPhenyl and trifluoromethylphenyl ringsContributes to the stabilization of extended structures.
Dipole-DipoleC-F bonds, C=O bondInfluences the packing and orientation of molecules.
van der WaalsEntire moleculeGeneral attractive forces contributing to overall stability.

Future research in this area could focus on synthesizing and characterizing the self-assembling properties of this compound and its derivatives. By systematically modifying the phenylthio and trifluoromethylphenyl moieties, it may be possible to fine-tune the resulting supramolecular structures and their properties, leading to the development of novel gels, liquid crystals, and other soft materials with tailored functionalities.

Integration into Nanomaterials and Smart Systems

The unique properties of this compound also make it a promising candidate for integration into nanomaterials and smart systems. Functional nanomaterials are at the forefront of materials science, with applications ranging from biomedicine to electronics. nih.gov The incorporation of this compound could impart specific functionalities to nanoparticles, polymers, and other nanostructures.

For example, the carboxylic acid group can be used to anchor the molecule onto the surface of metal oxide nanoparticles, such as titania or zirconia, creating a functionalized surface with altered hydrophobicity and chemical reactivity. The trifluoromethyl group, known for its high lipophilicity, can enhance the compatibility of these nanomaterials with non-polar environments. mdpi.com

Furthermore, the development of "smart" or "intelligent" materials that respond to external stimuli is a rapidly growing field. nih.govtue.nl These materials can change their properties in response to changes in their environment, such as temperature, pH, or light. Fluorinated polymers, for instance, are known to exhibit stimuli-responsive behavior. tue.nlrsc.org By incorporating this compound into a polymer backbone, it may be possible to create novel stimuli-responsive materials. For example, the protonation state of the carboxylic acid group is pH-dependent, which could be used to trigger conformational changes in the polymer, leading to a macroscopic response.

Table 2: Potential Applications of this compound in Nanomaterials and Smart Systems

Application AreaPotential Role of the CompoundDesired Outcome
Functionalized Nanoparticles Surface modifier for metal oxide or polymer nanoparticles. nih.govEnhanced dispersibility in specific solvents, tailored surface chemistry for catalysis or sensing.
Stimuli-Responsive Polymers Monomer or functional pendant group in a polymer chain. nih.govCreation of materials that change their shape, solubility, or optical properties in response to pH or other stimuli.
Drug Delivery Systems Component of a nanocarrier.Controlled release of therapeutic agents.

The integration of this compound into nanomaterials and smart systems represents a promising avenue for future research, with the potential to develop new materials with advanced functionalities for a wide range of applications.

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biosyn.com This field has revolutionized the study of biomolecules in their native environment. The development of novel bioorthogonal probes and reactions is a key area of research.

While there is no direct literature on the use of this compound in bioorthogonal chemistry, its structure contains functionalities that could be modified for such applications. For instance, the carboxylic acid group could be converted into a bioorthogonal reactive group, such as an azide (B81097) or an alkyne, through standard synthetic transformations. These functionalized derivatives could then participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). biosyn.comnih.gov

The trifluoromethyl group could also play a role in the design of bioorthogonal probes. Fluorinated compounds are often used in the development of turn-on fluorescent probes, where the fluorescence is quenched in the native state and is "turned on" upon reaction with a specific target. nih.govrsc.org The strong electron-withdrawing nature of the trifluoromethyl group can influence the photophysical properties of a molecule, which could be exploited in the design of such probes.

Table 3: Potential Bioorthogonal Probes Derived from this compound

Probe TypeRequired ModificationPotential Bioorthogonal ReactionApplication
Clickable Probe Conversion of the carboxylic acid to an azide or alkyne. nih.govCuAAC or SPAACLabeling of biomolecules containing the complementary functional group.
Fluorogenic Probe Incorporation of a fluorophore and a quencher, with the trifluoromethyl group modulating the electronic properties. nih.govrsc.orgReaction with a specific biological target to relieve quenching.Imaging of specific molecules or processes in living cells.

The development of bioorthogonal probes based on the this compound scaffold is a challenging but potentially rewarding area of research. Success in this area would provide new tools for chemical biologists to study complex biological systems with high precision and specificity.

Sustainable Synthesis and Production Scale-Up

The development of sustainable and scalable synthetic routes to valuable chemical compounds is a critical aspect of modern chemistry. While laboratory-scale syntheses of this compound have been reported, the transition to a more environmentally friendly and industrially viable process presents several challenges and opportunities. prepchem.com

Current synthetic methods often rely on traditional batch processing, which can be energy-intensive and generate significant waste. cetjournal.it The principles of green chemistry encourage the use of safer solvents, renewable starting materials, and catalytic methods to improve the sustainability of chemical processes. researchgate.net Research into the sustainable synthesis of this compound could explore alternative reaction media, such as water or supercritical fluids, and the use of heterogeneous catalysts that can be easily recovered and reused.

Process intensification is another key strategy for improving the efficiency and sustainability of chemical production. cetjournal.itdntb.gov.uaresearchgate.net This approach involves the use of innovative technologies, such as microreactors and continuous flow systems, to enhance reaction rates, improve heat and mass transfer, and increase safety. The synthesis of fluorinated benzoic acids has been shown to benefit from such technologies. dntb.gov.uaresearchgate.net A continuous flow process for the synthesis of this compound could offer several advantages over traditional batch methods, including higher yields, shorter reaction times, and improved process control.

Table 4: Strategies for Sustainable Synthesis and Production Scale-Up

StrategyKey PrinciplesPotential Benefits for this compound Synthesis
Green Chemistry Use of safer solvents, renewable feedstocks, and catalytic methods. researchgate.netReduced environmental impact, lower costs, and improved safety.
Process Intensification Application of microreactors, continuous flow systems, and novel energy sources. cetjournal.itdntb.gov.uaresearchgate.netIncreased efficiency, better process control, and enhanced safety for large-scale production.

The development of a sustainable and scalable synthesis of this compound is essential for its future applications. By embracing the principles of green chemistry and process intensification, it will be possible to produce this valuable compound in a more economical and environmentally responsible manner.

Exploration of Novel Biological Targets

The presence of the trifluoromethyl group in a molecule can significantly impact its biological activity. mdpi.comwechemglobal.com This is due to the unique properties of the trifluoromethyl group, including its high electronegativity, lipophilicity, and metabolic stability. mdpi.com These properties can enhance a molecule's binding affinity to a biological target, improve its pharmacokinetic profile, and increase its resistance to metabolic degradation.

Diaryl thioethers, which share a structural motif with this compound, are known to exhibit a wide range of biological activities. The combination of a diaryl thioether scaffold with a trifluoromethyl group could lead to the discovery of novel therapeutic agents.

The exploration of novel biological targets for this compound and its derivatives could involve a variety of approaches. High-throughput screening of compound libraries against a diverse panel of biological targets could identify initial hits. Structure-activity relationship (SAR) studies could then be used to optimize the structure of the lead compounds to improve their potency and selectivity.

Table 5: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationalePotential Mechanism of Action
Oncology Trifluoromethyl-containing compounds have shown promise as anticancer agents. wechemglobal.comInhibition of key signaling pathways involved in tumor growth and proliferation.
Infectious Diseases Diaryl thioethers have been investigated for their antimicrobial properties.Disruption of microbial cell membranes or inhibition of essential enzymes.
Inflammatory Diseases Some benzoic acid derivatives possess anti-inflammatory activity.Modulation of inflammatory pathways.

The design and synthesis of new analogs of this compound, coupled with comprehensive pharmacological evaluation, holds the potential for the discovery of new drugs with novel mechanisms of action for the treatment of a variety of diseases.

Q & A

Q. What are the optimal synthetic routes for 2-Phenylthio-5-trifluoromethylbenzoic acid, considering competing reactivities of substituents?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of benzoic acid derivatives. Key steps include:
  • Friedel-Crafts acylation to introduce the trifluoromethyl group at position 5, followed by halogenation (e.g., bromination) at position 2.
  • Nucleophilic aromatic substitution (NAS) with a phenylthiolate anion to replace the halogen at position 2.
  • Protection of the carboxylic acid (e.g., methyl ester formation) during reactive steps to prevent side reactions.
  • Catalysts like Pd-based systems may enhance NAS efficiency. Reaction conditions (temperature, solvent polarity) must balance steric hindrance from the trifluoromethyl group and electronic effects of the phenylthio substituent .

Table 1 : Example Synthetic Pathway

StepReaction TypeKey Reagents/ConditionsYield (%)
1Friedel-CraftsAlCl₃, CF₃COCl, DCM, 0°C65-75
2BrominationBr₂, FeBr₃, 40°C80-85
3NASPhSNa, DMF, Pd(OAc)₂, 80°C60-70

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. The phenylthio group deshields adjacent protons (δ ~7.5-8.0 ppm). The trifluoromethyl group causes splitting in ¹³C NMR (quartet, δ ~120-125 ppm).
  • ¹⁹F NMR : Single peak for CF₃ (δ ~-60 to -65 ppm).
  • IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500-3000 cm⁻¹, C=O ~1680 cm⁻¹).
  • HPLC/MS : Validate purity and molecular ion ([M-H]⁻ expected for m/z ~314). Compare with analogs like 2-Fluoro-5-(trifluoromethyl)benzoic acid for calibration .

Q. What are the solubility and stability challenges of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Limited in polar solvents (water, methanol) due to hydrophobic CF₃ and phenylthio groups. Use DMSO or DMF for dissolution; dilute with acetonitrile for HPLC.
  • Stability : Susceptible to oxidation of the phenylthio group. Store under inert gas (N₂/Ar) at -20°C. Monitor degradation via TLC or HPLC (e.g., sulfoxide/sulfone byproducts) .

Advanced Research Questions

Q. How do electronic effects of the phenylthio and trifluoromethyl groups influence regioselectivity in further derivatization?

  • Methodological Answer :
  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to positions ortho/para to the phenylthio group.
  • Phenylthio (SPh) : Electron-rich via sulfur lone pairs, activating the ring for electrophilic substitution at positions meta to CF₃.
  • Case Study : Nitration favors position 4 (meta to SPh, para to CF₃). Confirm regiochemistry via NOE NMR or X-ray crystallography. Computational modeling (DFT) predicts reactivity hotspots .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against targets like cyclooxygenase (COX) or kinases. The phenylthio group may enhance lipophilicity, improving membrane permeability.
  • QSAR Models : Use descriptors (logP, polar surface area) from analogs like 5-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid to estimate IC₅₀ values.
  • MD Simulations : Assess stability of ligand-protein complexes. The CF₃ group may induce conformational changes in binding pockets .

Q. How does the trifluoromethyl group affect the acidity of the benzoic acid moiety compared to non-fluorinated analogs?

  • Methodological Answer :
  • pKa Determination : Use potentiometric titration in aqueous-organic mixtures. The CF₃ group increases acidity (pKa ~1.5-2.0) vs. non-fluorinated analogs (pKa ~4.2).
  • Comparative Data :
    Table 2 : Acidity of Selected Benzoic Acid Derivatives
CompoundpKaReference
Benzoic acid4.2-
5-Trifluoromethylbenzoic acid1.7
This compound1.6**Predicted

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for NAS reactions involving bulky substituents?

  • Methodological Answer :
  • Variables to Optimize :
  • Solvent : High-polarity solvents (DMF) improve anion stability but may hinder steric access.
  • Catalyst : Pd(PPh₃)₄ vs. CuI—compare turnover rates.
  • Temperature : Higher temps (80-100°C) accelerate reactions but risk decomposition.
  • Case Study : Lower yields in NAS for 2-Phenylthio vs. 2-Methylthio analogs () suggest steric bulk impedes nucleophile access. Mitigate via microwave-assisted synthesis or flow chemistry .

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2-Phenylthio-5-trifluoromethylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.